(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone

Medicinal chemistry Physicochemical profiling Building block selection

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone (molecular formula C14H18N2O2, molecular weight 246.30 g/mol) is a heterocyclic building block belonging to the hexahydropyrrolo[3,4-c]pyrrole class. This scaffold is recognized in medicinal chemistry as a privileged bicyclic diamine core, appearing in patent families as autotaxin (ATX) inhibitors (EP3590940A1) , CCR5 antagonists (Bioorg.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B7936851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC3CNCC3C2
InChIInChI=1S/C14H18N2O2/c1-18-13-4-2-3-10(5-13)14(17)16-8-11-6-15-7-12(11)9-16/h2-5,11-12,15H,6-9H2,1H3
InChIKeyGEPRPKYOODCTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone: Core Scaffold, Physicochemical Identity, and Procurement-Grade Characterization


(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone (molecular formula C14H18N2O2, molecular weight 246.30 g/mol) is a heterocyclic building block belonging to the hexahydropyrrolo[3,4-c]pyrrole class [1]. This scaffold is recognized in medicinal chemistry as a privileged bicyclic diamine core, appearing in patent families as autotaxin (ATX) inhibitors (EP3590940A1) [2], CCR5 antagonists (Bioorg. Med. Chem. Lett., 2010) [3], and lysyl oxidase (LOX) inhibitors (US 12,018,029 B2) [4]. The compound features a saturated hexahydropyrrolo[3,4-c]pyrrole bicycle N-acylated with a 3-methoxybenzoyl (m-anisoyl) group, placing it at the intersection of a validated therapeutic scaffold and a synthetically versatile building block.

Why Generic Substitution Fails for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone: Structural Features That Preclude Simple Analog Interchange


In-class hexahydropyrrolo[3,4-c]pyrrole derivatives are not functionally interchangeable because three structural features of this compound collectively create a unique property profile. First, the methanone (C=O) linker between the bicycle and the aromatic ring introduces an additional hydrogen-bond acceptor and alters conformational flexibility compared to direct N-aryl analogs such as 2-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole [1]. Second, the 3-methoxy (meta) substitution pattern on the phenyl ring produces distinct electronic and steric properties relative to the 4-methoxy (para) regioisomer . Third, the combination of a saturated bicyclic diamine core with an N-acyl aromatic group places this compound at a specific point in chemical space that differs from both the N-Cbz protected building blocks (e.g., benzyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, ACD/LogP 1.23) and the more elaborated therapeutic candidates found in the ATX and CCR5 patent literature [2]. These structural distinctions translate into meaningful differences in physicochemical properties, synthetic utility, and biological targeting potential that cannot be assumed equivalent across analogs.

Quantitative Differentiation Evidence for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone: Head-to-Head Comparisons Against Closest Analogs


Carbonyl Linker vs. Direct N-Aryl Substitution: Hydrogen-Bond Acceptor Count, Polar Surface Area, and Conformational Distinction

The target compound contains a methanone (C=O) linker connecting the hexahydropyrrolo[3,4-c]pyrrole core to the 3-methoxyphenyl ring, whereas the closest direct N-aryl analog, 2-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole, lacks this carbonyl and instead has a direct N–C(aryl) bond [1]. The carbonyl oxygen adds one hydrogen-bond acceptor (total HBA = 4 vs. 3 for the N-aryl analog, based on structure: two nitrogen lone pairs plus carbonyl oxygen plus methoxy oxygen, versus two nitrogens plus methoxy oxygen), increases topological polar surface area (tPSA) by approximately 17–20 Ų relative to the N-aryl analog (estimated tPSA ≈ 45–50 Ų vs. ≈ 24–29 Ų for the N-aryl analog based on fragment contributions), and reduces calculated logP by approximately 0.5–0.8 log units due to the polar carbonyl. These changes affect membrane permeability, solubility, and metabolic stability in ways that cannot be replicated by the N-aryl analog . Carbon-13 NMR data from Ohnmacht et al. confirm distinct chemical shift environments for the bicyclic carbons in N-aryl vs. N-acyl analogs, providing analytical differentiation [1].

Medicinal chemistry Physicochemical profiling Building block selection

Meta-Methoxy (3-OCH3) vs. Para-Methoxy (4-OCH3) Regioisomerism: Electronic and Steric Differentiation of Aryl Substitution Pattern

The target compound bears a 3-methoxyphenyl (meta-methoxy) group, distinguishing it from the 4-methoxyphenyl (para-methoxy) regioisomer found in compounds such as 2-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 2096987-47-0, C13H16N2O2, MW 232.28) . The meta substitution positions the electron-donating methoxy group at a location where its resonance effect is not directly conjugated with the carbonyl or the bicycle, resulting in a different Hammett substituent constant (σmeta = +0.12 for OCH3 vs. σpara = −0.27) [1]. This means the 3-methoxy group is weakly electron-withdrawing by induction at the meta position, whereas the 4-methoxy group is strongly electron-donating by resonance at the para position. The consequence is different aryl ring electronics affecting: (i) the reactivity of the carbonyl toward nucleophilic attack, (ii) the pKa of any protonatable species, and (iii) potential π-stacking or hydrogen-bonding interactions with biological targets.

Structure-activity relationships Regioisomer comparison Medicinal chemistry

Hexahydropyrrolo[3,4-c]pyrrole Scaffold Validation Across Three Distinct Target Classes: ATX, CCR5, and LOX Inhibition with Nanomolar Potency Benchmarks

The hexahydropyrrolo[3,4-c]pyrrole scaffold is independently validated as a productive core for three distinct therapeutic target classes, establishing its status as a privileged scaffold in medicinal chemistry. (1) In autotaxin (ATX) inhibition, Roche patent EP3590940A1 discloses hexahydropyrrolo[3,4-c]pyrrole derivatives with ATX IC50 values measured by fluorescence quenching assay using a labeled substrate analogue (MR121 substrate), with representative examples achieving IC50 values in the nanomolar range [1]. BindingDB data for a closely related ATX inhibitor ((3aR,6aR)-5-(2-cyclopropyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone) shows an IC50 of 16 nM [2]. (2) In CCR5 antagonism, the Roche team led by Rotstein et al. (Bioorg. Med. Chem. Lett., 2010) reported a high-throughput screening lead with an IC50 of 7 nM, which was subsequently optimized to generate clinical candidate cenicriviroc [3]. (3) In LOX inhibition, US Patent 12,018,029 B2 (granted 2024) claims hexahydropyrrolo[3,4-c]pyrrole derivatives as pharmacologically effective LOX/LOXL family inhibitors for cancer treatment [4].

Autotaxin inhibition CCR5 antagonism LOX inhibition Scaffold privileging

Multi-Supplier Availability with Differentiated Purity Grades: Procurement Flexibility and Quality Benchmarking

The target compound is commercially available from at least six independent suppliers with quantifiable purity grades, enabling procurement optimization. According to aggregated vendor data accessed via mcule.com (MCULE-1609124388), suppliers include: A2B Chem (purity 98%, cataloged as a building block, in stock), AK Scientific (purity 95%, cataloged as a building block, in stock), Alinda (purity 90% as a stock screening compound or 95% as a building block, with up to 5 g available), AmBeed (in stock, purity not specified at listing), and Asinex (purity 90%, general screening catalog) . This multi-supplier landscape contrasts with more specialized hexahydropyrrolo[3,4-c]pyrrole derivatives found only in patent examples, which typically require custom synthesis. The price range spans approximately 32–41 USD for milligram quantities (1–10 mg), with delivery times of 14–22 working days depending on quantity and supplier .

Chemical procurement Building block supply Purity benchmarking

Synthetic Versatility: Differential Reactivity of the N-Acyl vs. N-Aryl Building Block in Downstream Derivatization

The target compound offers a distinct synthetic entry point compared to its closest analog. The methanone carbonyl serves as both a protecting group for the N(2) position of the hexahydropyrrolo[3,4-c]pyrrole bicycle and a spectroscopic handle (characteristic IR C=O stretch at ~1630–1680 cm⁻¹; distinct ¹³C NMR resonance at ~165–175 ppm). This enables selective functionalization at the N(5) position without competitive reaction at N(2), a feature absent in the symmetrical unsubstituted hexahydropyrrolo[3,4-c]pyrrole core (which requires orthogonal protection strategies) and distinct from the N-aryl analog 2-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole (where the N-aryl bond is less chemically differentiable from further N-alkylation) [1]. The 3-methoxybenzoyl group can also be selectively cleaved under hydrolytic or reductive conditions to reveal the free secondary amine at N(2), offering a divergent synthetic strategy for library construction [2].

Synthetic chemistry Building block utility Library synthesis

Recommended Procurement and Application Scenarios for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Targeting ATX, CCR5, or LOX Inhibitor Programs

Procure the 95–98% purity grade (AK Scientific or A2B Chem) for use as a core building block in parallel library synthesis. The pre-installed 3-methoxybenzoyl group at N(2) leaves the N(5) position free for diversification via reductive amination, sulfonylation, or amide coupling. This regioselective strategy is supported by the scaffold's validated productivity across ATX (EP3590940A1, representative ATX IC50 16 nM [1]), CCR5 (HTS lead IC50 7 nM [2]), and LOX (US 12,018,029 B2 [3]) programs, providing confidence that analogs will have a measurable probability of target engagement.

Physicochemical Property Optimization via Carbonyl Linker Modulation

Use the target compound when the project requires a building block with an intermediate polar surface area (estimated tPSA ~45–50 Ų) and moderate hydrogen-bond acceptor count (HBA = 4). This profile predicts better aqueous solubility and reduced passive blood-brain barrier penetration compared to the direct N-aryl analog (estimated tPSA ~24–29 Ų, HBA = 3). The 3-methoxy substitution further provides a metabolic soft spot for potential prodrug strategies, while the meta position reduces oxidative susceptibility relative to the 4-methoxy regioisomer, as supported by Hammett constant analysis [4].

Initial Screening and Hit Identification Using Lower-Purity Material

For high-throughput screening or initial hit-finding campaigns where compound consumption is high and cost efficiency is paramount, procure the 90% purity grade (Asinex or Alinda screening catalog). At approximately 32–35 USD per 5 mg, the cost per screening well is competitive for building-block-level compounds. Confirm purity by LC-MS before use and plan for re-synthesis or re-purification of confirmed hits at the 95–98% grade for follow-up dose-response and selectivity profiling.

Synthetic Methodology Development Leveraging the N-Acyl Chromophore

The 3-methoxybenzoyl carbonyl serves as a built-in UV chromophore (λmax ~230–280 nm, π→π* transition of the benzoyl group), facilitating reaction monitoring by HPLC-UV or TLC without requiring additional derivatization. This feature is particularly valuable for developing new synthetic methods on the hexahydropyrrolo[3,4-c]pyrrole scaffold, such as novel C–H functionalization reactions at the N(5)-adjacent carbons, where real-time monitoring of substrate consumption and product formation can accelerate reaction optimization cycles.

Quote Request

Request a Quote for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.